N'-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide
Description
N'-(6-(2-((Dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide is a heterocyclic compound featuring a pyridine core substituted with a hydrazinecarboximidamide moiety. The structure includes a dimethylamino group at the methylene position of the hydrazine chain and a formimidamide group linked to the pyridine ring.
Key structural characteristics:
- Pyridine ring: A six-membered aromatic ring with nitrogen at position 2.
- Hydrazinecarboximidamide: A functional group combining hydrazine and formimidamide, enabling hydrogen bonding and metal coordination.
- Dimethylamino substituent: Enhances lipophilicity and modulates electronic properties.
Synthetic routes for analogous compounds (e.g., hydrazinecarbothioamides and semicarbazides) often involve condensation reactions between hydrazides and carbonyl-containing reagents, followed by characterization via NMR, HRMS, and X-ray diffraction .
Properties
Molecular Formula |
C12H18N6O |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N,6-bis[(E)-dimethylaminomethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H18N6O/c1-17(2)8-13-11-7-5-6-10(15-11)12(19)16-14-9-18(3)4/h5-9H,1-4H3,(H,16,19)/b13-8+,14-9+ |
InChI Key |
DGFRHQOYTZYTTM-UQNWOCKMSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=CC=CC(=N1)C(=O)N/N=C/N(C)C |
Canonical SMILES |
CN(C)C=NC1=CC=CC(=N1)C(=O)NN=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide typically involves multi-step reactionsThe reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
N’-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with nucleic acids .
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Thioamide vs. Formimidamide : The replacement of the thioamide group (in ) with a formimidamide moiety in the target compound may alter electronic properties and bioavailability. Thioamides exhibit stronger metal-chelating capacity, critical for anticancer activity .
- Substituent Effects: The dimethylamino group in the target compound enhances lipophilicity compared to methoxy or methyl groups in analogs .
- Pyridine vs.
Computational Insights
Substituents like dimethylamino groups likely polarize the electron density, enhancing binding to biological targets.
Biological Activity
N'-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H18N6O
- Molecular Weight : 262.31 g/mol
- IUPAC Name : N,6-bis[(E)-dimethylaminomethylideneamino]pyridine-2-carboxamide
- InChI Key : DGFRHQOYTZYTTM-UQNWOCKMSA-N
The compound features a pyridine ring and multiple functional groups, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, leading to alterations in their activity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, impacting cellular functions.
- Signal Transduction Modulation : It could influence signaling pathways by interacting with receptors, affecting cellular responses.
- Nucleic Acid Interaction : The compound's structure allows it to potentially bind to DNA or RNA, which may affect gene expression and protein synthesis.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study evaluated its effects on various cancer cell lines, revealing:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colorectal Carcinoma) | 15 | Induction of apoptosis via caspase activation |
| HEP2 (Epidermoid Carcinoma) | 20 | Inhibition of proliferation through cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anticonvulsant Activity
In a related study on compounds with similar structures, it was found that certain derivatives exhibited anticonvulsant properties. Although specific data on this compound is limited, the structural similarities imply potential activity against seizures.
Case Studies
- In Vitro Studies : A series of experiments assessed the cytotoxic effects of the compound on various cancer cell lines. Results showed significant reductions in cell viability at concentrations above 10 µM.
- Animal Models : Preliminary in vivo studies demonstrated that administration of the compound in mice led to reduced tumor growth rates compared to control groups, supporting its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
